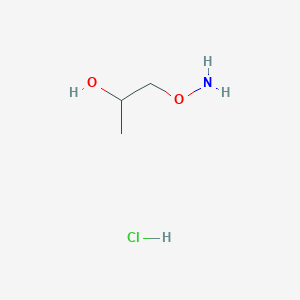

1-(Aminooxy)propan-2-ol hydrochloride

Descripción general

Descripción

1-(Aminooxy)propan-2-ol hydrochloride, also known as AOP, is an organic compound used in a wide range of scientific experiments, including chemical synthesis, biochemical analysis, and protein modification. It has a molecular weight of 127.57 .

Molecular Structure Analysis

The molecular formula of 1-(Aminooxy)propan-2-ol hydrochloride is C3H10ClNO2 . The InChI code is 1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H .Physical And Chemical Properties Analysis

1-(Aminooxy)propan-2-ol hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Cardiovascular Research

Research has been conducted on compounds structurally related to 1-(Aminooxy)propan-2-ol hydrochloride, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which were synthesized to investigate their affinity to beta-1 and beta-2 adrenoceptors. These studies aim to understand the cardioselectivity of beta-adrenoceptor blocking agents, which is crucial for developing safer cardiovascular drugs with fewer side effects. The findings indicated substantial cardioselectivity for certain derivatives, highlighting their potential in cardiovascular therapy (Rzeszotarski et al., 1979).

Crystallography and Conformational Analysis

Derivatives like 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been analyzed using X-ray diffraction to understand their conformation in different environments. Such studies provide insights into the molecular structures and potential interactions of these compounds, which can be essential for their application in drug design and other areas of chemistry (Nitek et al., 2020).

Synthesis of Chiral Compounds

The development of chiral amino alcohol-based ligands for the asymmetric synthesis of important intermediates is another area of application. For instance, a study reported the use of a chiral amino alcohol-based ligand for the asymmetric alkynylation of chloral, yielding chiral trichloromethyl propargyl alcohols with high enantioselectivity. Such chiral compounds are valuable building blocks in pharmaceutical chemistry (Jiang & Si, 2004).

Peptide Research

In peptide research, the behavior of peptides on reverse-phase supports during high-pressure liquid chromatography has been studied. Understanding the chromatographic behavior of peptides is essential for their purification and characterization, which is crucial in the development of peptide-based therapeutics and biomolecular research (Wilson et al., 1981).

Safety and Hazards

This compound is classified as dangerous. It can cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1-aminooxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c1-3(5)2-6-4;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYUSDXDWKOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CON)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

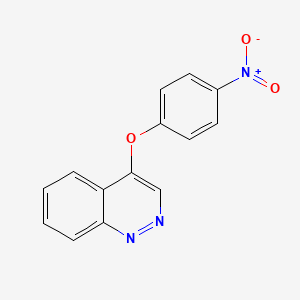

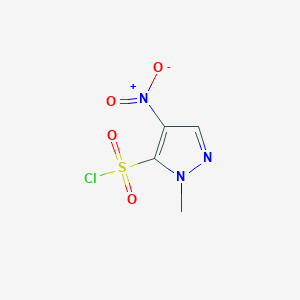

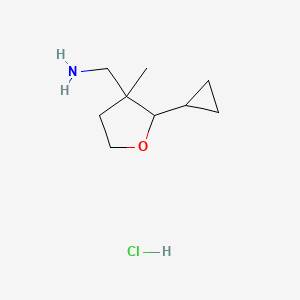

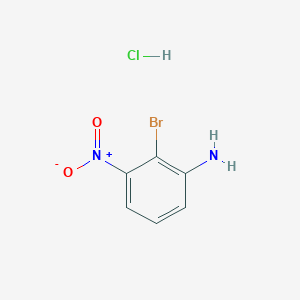

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-ethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379331.png)

![2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1379334.png)

![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)

![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)

![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)